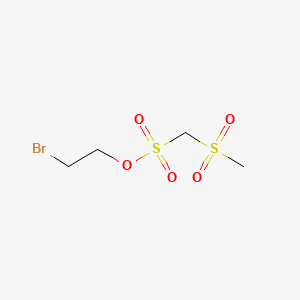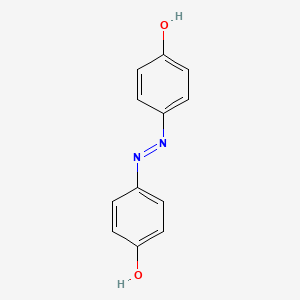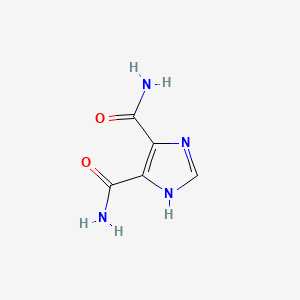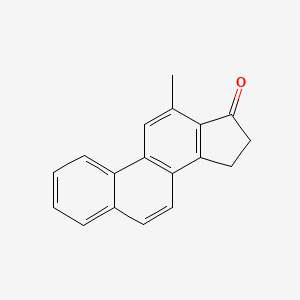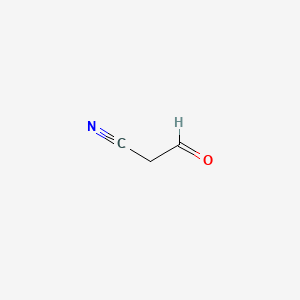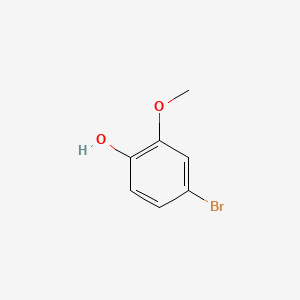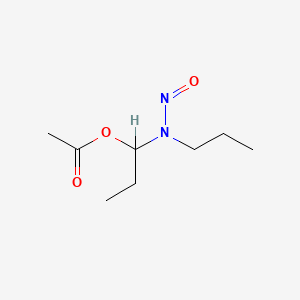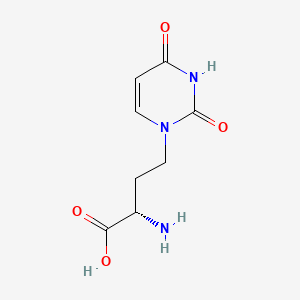
Bismuth cation
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth cation, commonly represented as Bi³⁺, is a trivalent ion of bismuth. Bismuth is a post-transition metal and is known for its relatively low toxicity compared to other heavy metals. It is often used in various industrial and pharmaceutical applications due to its unique properties, such as its ability to expand upon solidification and its high density.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bismuth cations can be synthesized through various methods. One common approach involves the reaction of bismuth metal with strong oxidizing agents. For instance, bismuth can be dissolved in nitric acid to form bismuth nitrate, which can then be converted to bismuth cations in solution . Another method involves the use of organometallic compounds, where bismuth is reacted with organolithium or organomagnesium reagents to form organobismuth compounds .
Industrial Production Methods: In industrial settings, bismuth cations are often produced through the electrolysis of bismuth-containing ores. The ores are first processed to extract bismuth metal, which is then subjected to electrolysis in an acidic medium to produce bismuth cations . Another method involves the use of high-temperature reactions, where bismuth oxide is reduced with carbon to produce bismuth metal, which is then oxidized to form bismuth cations .
Chemical Reactions Analysis
Types of Reactions: Bismuth cations undergo various types of chemical reactions, including:
Reduction: Bismuth cations can be reduced to metallic bismuth by reducing agents such as stannite ion.
Substitution: Bismuth cations can participate in substitution reactions, where ligands around the bismuth ion are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid are commonly used.
Reduction: Reducing agents such as sodium stannite or hydrazine are used to reduce bismuth cations to metallic bismuth.
Substitution: Ligands such as halides, phosphines, and amines are commonly used in substitution reactions.
Major Products:
Oxidation: Higher oxidation state compounds like bismuth pentafluoride (BiF₅).
Reduction: Metallic bismuth.
Substitution: Various bismuth complexes with different ligands.
Scientific Research Applications
Bismuth cations have a wide range of applications in scientific research:
Mechanism of Action
Bismuth cations can be compared with other trivalent cations such as antimony (Sb³⁺) and arsenic (As³⁺):
Comparison with Similar Compounds
- Antimony cation (Sb³⁺)
- Arsenic cation (As³⁺)
- Thallium cation (Tl³⁺)
Bismuth cations stand out due to their unique combination of low toxicity, high Lewis acidity, and diverse applications across various fields.
Properties
CAS No. |
23713-46-4 |
|---|---|
Molecular Formula |
Bi+3 |
Molecular Weight |
208.98040 g/mol |
IUPAC Name |
bismuth(3+) |
InChI |
InChI=1S/Bi/q+3 |
InChI Key |
JDIBGQFKXXXXPN-UHFFFAOYSA-N |
SMILES |
[Bi+3] |
Canonical SMILES |
[Bi+3] |
melting_point |
271 °C |
| 23713-46-4 7440-69-9 |
|
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


